9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
Description
Significance of the Pyridoindole Core in Bioactive Compounds
The 9H-pyrido[3,4-b]indole skeleton, commonly known as the β-carboline ring system, is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities. mdpi.com This tricyclic structure is formed by the fusion of a pyridine (B92270) ring to an indole (B1671886) nucleus. mdpi.com The planarity of the β-carboline ring system allows it to intercalate into DNA, a mechanism that contributes to the anticancer properties of some of its derivatives. nih.gov Furthermore, this scaffold is a key pharmacophore in compounds that interact with various enzymes and receptors in the body.
The biological significance of the pyridoindole core is underscored by its presence in numerous alkaloids isolated from plants and marine organisms. These natural products have been shown to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and neuroprotective activities. nih.govnih.govnih.govmdpi.com For instance, certain β-carboline derivatives have demonstrated potent activity against various cancer cell lines, including those of the liver and lung. mdpi.com The mechanism of action for their anticancer effects is often multifaceted, involving the inhibition of cyclin-dependent kinases (CDKs) and topoisomerases I and II. mdpi.comnih.gov
The versatility of the pyridoindole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity. The substitution at the C1 position has been a particular focus of research, as it has been shown to significantly influence the pharmacological profile of the resulting compounds. nih.gov
Historical Context of Furan-Containing Indole Derivatives in Chemical Biology
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is another important structural motif in medicinal chemistry. Its presence in a molecule can influence its physicochemical properties, such as solubility and metabolic stability, and can also contribute to its biological activity through various interactions with biological targets.
Historically, furan-containing compounds have been identified in numerous natural products and have been incorporated into a wide range of synthetic drugs. The exploration of furan-containing indole derivatives has a rich history in chemical biology, with researchers investigating their potential as therapeutic agents for various diseases. The combination of the indole nucleus, a key component of the pyridoindole scaffold, with a furan ring has led to the discovery of compounds with interesting biological profiles.
Rationale for Investigating 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
The investigation of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is founded on the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. nih.gov The rationale for this specific combination is multifold:
Modulation of Physicochemical Properties: The furan ring can influence the molecule's solubility, lipophilicity, and metabolic stability, which are crucial parameters for drug development.
Novel Structure-Activity Relationships (SAR): The introduction of a heteroaryl ring, such as furan, at the C1 position of the β-carboline scaffold can lead to new structure-activity relationships, providing valuable insights for the design of more potent and selective compounds. nih.gov While substitutions with phenyl groups at the C1 position have shown potent activity, the exploration of heteroaryl rings like furan is an area of active investigation. nih.gov
Overview of Research Trajectories for Novel Chemical Entities
The development of novel chemical entities based on the 9H-pyrido[3,4-b]indole, 1-(2-furyl)- scaffold is likely to follow several established research trajectories in drug discovery. These include:
Synthesis of Analog Libraries: A primary step involves the synthesis of a library of analogues with modifications on both the pyridoindole core and the furan ring. This allows for a comprehensive exploration of the structure-activity relationships.
Biological Screening: The synthesized compounds would be subjected to a battery of in vitro and in vivo biological assays to evaluate their efficacy against a range of therapeutic targets. Given the known activities of the parent scaffolds, initial screening would likely focus on anticancer, antimicrobial, and neurological disorders. nih.govnih.govresearchgate.net
Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies would be undertaken to elucidate how they exert their biological effects. This could involve investigating their interaction with specific enzymes, receptors, or cellular pathways.
Lead Optimization: The most promising compounds would undergo lead optimization, a process of refining their chemical structure to improve their potency, selectivity, and pharmacokinetic properties.
Detailed Research Findings
While specific, in-depth research focused solely on 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is not extensively documented in publicly available literature, the broader research on 1-substituted β-carbolines provides a strong basis for predicting its potential biological activities. The following table summarizes the types of biological activities observed in structurally related 1-heteroaryl-β-carboline derivatives, which can be considered indicative of the potential research areas for the title compound.
| Biological Activity | Key Findings for 1-Substituted β-Carboline Derivatives | Potential Relevance for 1-(2-furyl) Derivative |
| Anticancer Activity | Derivatives with various aryl and heteroaryl groups at the C1 position have shown significant cytotoxicity against a range of cancer cell lines. mdpi.comnih.gov The mechanism often involves DNA intercalation and inhibition of key enzymes like topoisomerases and CDKs. mdpi.comnih.gov | The 1-(2-furyl) substituent could confer potent anticancer activity, potentially through similar mechanisms. Further investigation is warranted to determine its efficacy and selectivity against different cancer types. |
| Antimicrobial Activity | Certain β-carboline derivatives have demonstrated activity against various bacteria and fungi, including drug-resistant strains. researchgate.netnih.gov | The incorporation of a furan moiety could lead to compounds with a broad spectrum of antimicrobial activity, offering a potential new class of antibiotics or antifungals. |
| Neuroprotective Effects | Some β-carboline alkaloids have been shown to exhibit neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov | The 1-(2-furyl) derivative could be investigated for its potential to protect neurons from damage and degeneration, a critical area of unmet medical need. |
Structure
3D Structure
Properties
CAS No. |
50892-81-4 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(furan-2-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H10N2O/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-9,17H |
InChI Key |
CNWBTQXHKWLFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Synthetic Methodologies for 9h Pyrido 3,4 B Indole, 1 2 Furyl
Retrosynthetic Analysis of the 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For 1-(2-furyl)-9H-pyrido[3,4-b]indole, this process identifies two primary strategic disconnections.
Key Disconnections and Precursor Identification
The synthesis of the target molecule can be approached through two main retrosynthetic pathways:
Pictet-Spengler Reaction Pathway: This is a powerful and common strategy for forming the β-carboline core. wikipedia.org The key disconnection is made across the C-N and C-C bonds of the pyridine (B92270) ring. This deconstruction leads to two precursor molecules: a β-arylethylamine, specifically tryptamine (B22526) , and a carbonyl compound, furan-2-carbaldehyde (also known as furfural). This approach builds the entire pyridoindole nucleus with the furyl group already positioned.
Cross-Coupling Pathway: This strategy involves forming the β-carboline nucleus first and then attaching the furyl group in a separate step. The key disconnection is at the C1-C(furyl) bond. This leads to a 1-halo-9H-pyrido[3,4-b]indole (or a triflate derivative) and a furyl-organometallic reagent, such as 2-furylboronic acid . This method offers a divergent approach where a common β-carboline intermediate can be coupled with various partners. acs.org
These two pathways represent the most logical and established approaches for synthesizing 1-substituted β-carbolines.
Established Synthetic Routes to the Pyridoindole Nucleus
The pyrido[3,4-b]indole ring system, commonly known as β-carboline, is a prevalent scaffold in natural products and pharmacologically active compounds. nih.govnih.gov Its synthesis has been extensively studied, leading to both classical and modern methodologies. ljmu.ac.uk
Classical Approaches (e.g., Pictet-Spengler Reactions, Modifications)
The Pictet-Spengler reaction, discovered in 1911, is the most prominent classical method for synthesizing the β-carboline skeleton. wikipedia.orgnih.gov The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions, followed by cyclization. wikipedia.org
The mechanism proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. The electron-rich indole (B1671886) ring attacks this ion, typically at the C2 position, to close the ring and form a 1,2,3,4-tetrahydro-β-carboline (THBC) intermediate. wikipedia.orgnih.govclockss.org
To obtain the fully aromatic β-carboline, the THBC intermediate must undergo an oxidation (aromatization) step. This dehydrogenation is a critical final step and can be achieved using various reagents and conditions:
Metal-based oxidants: Palladium on carbon (Pd/C) in refluxing solvents or manganese dioxide (MnO2) are commonly used. nih.gov
Non-metal oxidants: Reagents like sulfur in xylenes, selenium dioxide, or 2-iodoxybenzoic acid (IBX) under mild conditions are also effective. nih.gov
One-pot procedures: Some methods combine the Pictet-Spengler cyclization and subsequent oxidation into a single pot, streamlining the synthesis. mdpi.com
Modern Catalytic Approaches
Modern organic synthesis has introduced a variety of transition-metal-catalyzed methods to construct the β-carboline framework, often offering milder conditions and broader substrate scope. ljmu.ac.uk These approaches include palladium-, copper-, and rhodium-catalyzed reactions that form the critical C-C and C-N bonds of the pyridine ring through mechanisms like C-H activation, iminoannulation, and intramolecular coupling reactions. ljmu.ac.uk
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | C-H Activation / Intramolecular Heck / Cross-Coupling | Versatile for forming the pyridine ring on a pre-functionalized indole. Allows for the synthesis of complex derivatives. | ljmu.ac.uk |
| Copper (e.g., Cu(OAc)₂) | Iminoannulation / Arene-Ynamide Cyclization | Effective for cyclizing specific precursors to form the β-carboline core. | ljmu.ac.uk |
| Rhodium (e.g., [Cp*RhCl₂]₂) | Iminoannulation | Used in combination with a copper co-catalyst to generate β-carbolines from O-acetyl oximes and internal alkynes. | ljmu.ac.uk |
| Manganese (e.g., Mn PNP pincer complex) | Oxidative Pictet-Spengler | Enables the use of alcohols instead of aldehydes, generating the aldehyde in-situ via catalytic dehydrogenation. | chemistryviews.org |
Strategies for Introducing the 1-(2-furyl) Moiety
The introduction of the 1-(2-furyl) substituent can be achieved either by incorporating it from the start of the synthesis or by adding it to a pre-formed β-carboline core.
Furyl Annulation Methodologies
The term "annulation" refers to a ring-forming reaction. In this context, it describes the construction of the pyridine ring of the β-carboline using a furan-containing building block. The most direct application of this concept is the Pictet-Spengler reaction using furan-2-carbaldehyde.
In this approach, tryptamine reacts with furan-2-carbaldehyde under acidic conditions to form the 1-(2-furyl)-1,2,3,4-tetrahydro-β-carboline intermediate, which is then oxidized to yield the final aromatic product, 1-(2-furyl)-9H-pyrido[3,4-b]indole. This method is highly convergent, building the complex scaffold in a few steps from simple precursors.
An alternative strategy involves post-synthesis modification, most notably through the Suzuki-Miyaura cross-coupling reaction . acs.orgwikipedia.orgorganic-chemistry.org This powerful palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate. wikipedia.org To synthesize the target molecule, a 1-halo-β-carboline or 1-triflyloxy-β-carboline is reacted with 2-furylboronic acid in the presence of a palladium catalyst and a base. acs.org This route is highly modular, allowing a common β-carboline intermediate to be paired with a wide variety of boronic acids to create a library of 1-substituted analogues. acs.org
| Methodology | Key Reagents | General Approach | Advantages | Reference |
|---|---|---|---|---|
| Pictet-Spengler Reaction | Tryptamine, Furan-2-carbaldehyde | Convergent: Builds the β-carboline core with the furyl group already in place. | Atom-economical, often fewer steps. | wikipedia.orgmdpi.com |
| Suzuki-Miyaura Cross-Coupling | 1-Halo/Triflate-β-carboline, 2-Furylboronic Acid, Pd catalyst | Divergent: Attaches the furyl group to a pre-formed β-carboline nucleus. | Modular, allows for late-stage diversification to create many analogues from a common intermediate. | acs.org |
Cross-Coupling Strategies for Furan (B31954) Introduction
The introduction of the 2-furyl group at the C-1 position of the β-carboline core is a critical step in the synthesis of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, offering high efficiency and functional group tolerance. nih.govmdpi.com Two of the most prominent methods, the Suzuki and Stille couplings, have been extensively explored.
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org In the context of synthesizing 1-(2-furyl)-β-carbolines, this typically involves the reaction of a 1-halo-β-carboline derivative with 2-furylboronic acid or its esters. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and base is crucial for the success of the reaction. organic-chemistry.org
The Stille coupling , on the other hand, utilizes an organotin reagent in place of the organoboron species. wikipedia.org This reaction is also catalyzed by a palladium complex and follows a similar mechanistic pathway to the Suzuki coupling. wikipedia.org While organotin compounds are often highly toxic, the Stille reaction can be advantageous due to the stability and commercial availability of many organostannane reagents. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of palladium source and ligands, significantly influence the reaction's outcome. harvard.edu
Table 1: Comparison of Suzuki and Stille Coupling for 1-(2-furyl)-β-carboline Synthesis
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | 2-Furylboronic acid/ester | 2-Furylstannane |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |
| Advantages | Low toxicity of boron reagents, mild reaction conditions. organic-chemistry.org | Stability of organotin reagents to air and moisture. wikipedia.orgorgsyn.org |
| Disadvantages | Potential for side reactions with certain functional groups. | High toxicity of tin reagents and byproducts. wikipedia.orgorganic-chemistry.org |
Optimization of Reaction Conditions and Yields for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- Synthesis
The synthesis of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- often begins with the construction of the β-carboline skeleton, frequently achieved through the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by ring closure. wikipedia.org Optimization of the Pictet-Spengler reaction conditions is paramount for achieving high yields of the desired product. researchgate.netscielo.br
Key parameters that are often optimized include:
Catalyst: While traditionally carried out under acidic conditions, catalyst-free reactions have been shown to produce higher yields in some cases. rsc.org
Solvent: The choice of solvent can significantly impact reaction rates and yields. scielo.br
Temperature: Reaction temperatures can influence the formation of kinetic versus thermodynamic products. rsc.org
Microwave Irradiation: The use of microwave assistance has been shown to dramatically reduce reaction times and improve yields in the synthesis of β-carboline derivatives. nycu.edu.twresearchgate.netresearchgate.netepa.govmdpi.com
Table 2: Effect of Reaction Conditions on the Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
| Entry | Aldehyde | Catalyst/Solvent | Temperature | Time | Yield (%) |
| 1 | Benzaldehyde | HFIP | Reflux | 8 h | 95 |
| 2 | p-Nitrobenzaldehyde | HFIP | Reflux | - | High |
| 3 | Salicylaldehyde | Benzene (B151609) | Reflux | - | Imine only |
| 4 | Various | DCE/TFA (Microwave) | - | <20 min | High |
Data compiled from various sources illustrating general trends. rsc.orgresearchgate.net
Green Chemistry Principles in the Synthesis of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
The application of green chemistry principles is becoming increasingly important in synthetic organic chemistry to minimize environmental impact. researchgate.net In the synthesis of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-, several green strategies can be employed.
One of the core principles of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Catalytic reactions, such as the cross-coupling strategies discussed, are inherently more atom-economical than stoichiometric reactions.
The use of greener solvents is another key aspect. researchgate.net Water is an ideal green solvent, and research has explored its use in the synthesis of related heterocyclic compounds. researchgate.net The development of solvent-free reaction conditions is another promising approach. researchgate.net
Furthermore, the use of alternative energy sources , such as microwave irradiation, can lead to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields. researchgate.netresearchgate.netepa.gov The development of photocatalyzed reactions also aligns with green chemistry principles by utilizing visible light as a renewable energy source. rsc.org
Table 3: Application of Green Chemistry Principles in β-Carboline Synthesis
| Green Chemistry Principle | Application in β-Carboline Synthesis |
| Atom Economy | Utilization of catalytic cross-coupling reactions (Suzuki, Stille). greenchemistry-toolkit.org |
| Use of Safer Solvents | Exploration of aqueous media for reactions. researchgate.net |
| Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net |
| Use of Renewable Feedstocks | Potential for sourcing starting materials from biomass. greenchemistry-toolkit.org |
Advanced Structural Modifications and Analogue Design of 9h Pyrido 3,4 B Indole, 1 2 Furyl Derivatives
Design Principles for Structure-Activity Relationship (SAR) Studies of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-, SAR exploration focuses on systematically altering different parts of the molecule—the β-carboline core and the 1-position furan (B31954) substituent—to map the chemical features essential for its biological effects.
Key design principles for SAR studies of this scaffold include:
Modulation of Electronic Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the β-carboline or furan rings can significantly alter the molecule's electron density distribution. This, in turn, affects its ability to participate in crucial interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions with biological targets. nih.gov For instance, theoretical studies on β-carboline analogs suggest that the electrostatic potential around the pyridinic nitrogen (N-2) and substituents at the C3-position is a key determinant of receptor affinity. nih.gov
Steric Modifications: The size and shape of substituents are critical. Introducing bulky or sterically demanding groups can probe the spatial constraints of a target's binding pocket. Conversely, smaller substituents may be necessary to access confined regions. Modifications at positions C1, C3, N2, and N9 of the β-carboline nucleus have been shown to play a vital role in modulating the antitumor activity of this class of compounds. nih.govresearchgate.net
Hydrogen Bonding Capacity: The indole (B1671886) N-H group (at N-9) and the pyridinic nitrogen (N-2) are key hydrogen bond donor and acceptor sites, respectively. Masking or modifying these sites, for example, through N-alkylation, can determine their importance in receptor binding. nih.govnih.gov Similarly, introducing functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) onto the scaffold can introduce new, favorable interactions with a target.
Conformational Rigidity and Flexibility: The planarity of the β-carboline system can be crucial for activities like DNA intercalation. mdpi.com However, introducing flexible side chains, for example at the N-9 position, can allow the molecule to adopt different conformations and adapt to the topology of a binding site. A study on haspin kinase inhibitors found that introducing a tethered primary amine at the N-9 position significantly increased potency. nih.gov
By systematically applying these principles, researchers can develop a comprehensive SAR model that guides the rational design of new, more potent, and selective analogues of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-.
Synthetic Access to Substituted Pyridoindole Analogues
The synthesis of substituted β-carboline analogues relies on a robust set of chemical reactions that allow for the precise installation of functional groups on both the pyridine (B92270) and indole ring systems of the core structure. The most common strategies involve either building the β-carboline skeleton from appropriately substituted precursors or functionalizing a pre-formed β-carboline ring.
A cornerstone in β-carboline synthesis is the Pictet-Spengler reaction . This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic β-carboline core. nih.govmdpi.com The versatility of this reaction allows for the introduction of diversity at the C1 position by simply varying the aldehyde component. mdpi.com The resulting tetrahydro-β-carboline intermediate is then aromatized using an oxidizing agent like potassium permanganate (B83412) (KMnO4), sulfur, or palladium on carbon (Pd/C). mdpi.commdpi.comnih.gov
The pyridine ring (C-ring) of the β-carboline scaffold offers several positions (N-2, C-1, C-3, and C-4) for structural modification to tune the molecule's properties.
Position C-1: As the point of attachment for the furan ring in the parent compound, this position is a primary site for modification. The Pictet-Spengler reaction is the most direct method for introducing various aryl, heteroaryl, or alkyl substituents by selecting the corresponding aldehyde. nih.gov
Position N-2: The pyridine nitrogen can be alkylated, typically with alkyl halides, to form quaternary β-carbolinium salts. nih.gov This modification introduces a permanent positive charge, which can significantly alter the compound's solubility and biological interactions.
Position C-3: This position is commonly functionalized by starting the Pictet-Spengler reaction with tryptophan or its esters, which introduces a carboxylic acid or ester group at C-3. mdpi.comresearchgate.net This functional handle can then be converted into a wide variety of amides, alcohols, or other groups through standard functional group transformations, providing a rich platform for analogue synthesis. mdpi.com
Position C-4: Substitution at the C-4 position is less common but can be achieved through more advanced synthetic strategies. One approach involves the synthesis of a 4-triflate-β-carboline intermediate, which can then undergo palladium-catalyzed cross-coupling reactions (e.g., Sonogashira reaction) to introduce carbon-based substituents. beilstein-journals.org
| Position | Modification Strategy | Precursors/Reagents | Reference(s) |
| C-1 | Pictet-Spengler Reaction | Tryptamine + Various Aldehydes (R-CHO) | nih.gov, mdpi.com |
| N-2 | N-Alkylation | β-carboline + Alkyl Halides (R-X) | nih.gov |
| C-3 | Functional Group Interconversion | Tryptophan-derived β-carboline-3-carboxylic acid | mdpi.com, researchgate.net |
| C-4 | Pd-catalyzed Cross-Coupling | 4-Triflyloxy-β-carboline + Alkynes/Boronic acids | beilstein-journals.org |
The indole portion of the scaffold, comprising the A and B rings, provides additional sites for modification at positions C-5, C-6, C-7, C-8, and N-9.
Positions C-5, C-6, C-7, C-8: The most straightforward way to introduce substituents on the benzene (B151609) ring (A-ring) is to begin the synthesis with an already substituted tryptophan or tryptamine derivative. For example, using 5-methoxytryptophan (B613034) in a Pictet-Spengler reaction will yield a 6-methoxy-β-carboline derivative. scispace.com This approach allows access to a wide range of analogues with varying electronic and steric properties on the indole core.
Position N-9: The indole nitrogen is a common site for modification. It can be readily alkylated or arylated under basic conditions using various electrophiles. analis.com.my This modification eliminates the hydrogen-bond donating capability of the N-H group and allows for the introduction of groups that can modulate lipophilicity or introduce new interactions with biological targets. SAR studies have shown that substituents at the N-9 position can be critical for biological activity. nih.govnih.gov
| Position | Modification Strategy | Precursors/Reagents | Reference(s) |
| C-5 to C-8 | Synthesis from Substituted Precursors | Substituted Tryptophan/Tryptamine | scispace.com |
| N-9 | N-Alkylation / N-Arylation | β-carboline + Base (e.g., NaH) + Electrophile (R-X) | nih.gov, analis.com.my |
Derivatization at the 1-Position of 9H-Pyrido(3,4-b)indole
The 1-(2-furyl) substituent is a defining feature of the parent compound and a key focus for analogue design. Modifications can involve either altering the furan ring itself or replacing it entirely with other heterocyclic systems to probe the impact of different heteroatoms and ring electronics on activity.
The furan ring is an electron-rich aromatic heterocycle susceptible to various chemical transformations, offering pathways to new analogues.
Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution, primarily at the C-5 position (para to the β-carboline linkage). Mild reaction conditions are necessary to avoid acid-catalyzed polymerization or ring-opening. pharmaguideline.com Potential modifications include nitration (using acetyl nitrate), halogenation (e.g., bromination with N-bromosuccinimide), and Friedel-Crafts acylation (using mild catalysts like boron trifluoride). pharmaguideline.com
Ring Opening and Recyclization: Under certain acidic conditions, the furan ring can be opened to form a 1,4-dicarbonyl intermediate. nih.govresearchgate.net This intermediate can then potentially be recyclized in the presence of other reagents. For example, treatment with an amine could lead to a pyrrole (B145914) ring via the Paal-Knorr synthesis, effectively transforming the furan into a substituted pyrrole at the 1-position. researchgate.netwikipedia.org
| Modification Type | Reaction | Potential Outcome | Reference(s) |
| Electrophilic Substitution | Halogenation | Introduction of Br or Cl at furan C-5 | pharmaguideline.com |
| Electrophilic Substitution | Nitration | Introduction of NO2 at furan C-5 | pharmaguideline.com |
| Ring Transformation | Acid-catalyzed opening, then Paal-Knorr | Replacement of furan with a pyrrole ring | wikipedia.org, researchgate.net |
Replacing the furan ring with other five- or six-membered heterocycles is a powerful strategy to systematically evaluate the role of the heteroatom(s) and the ring's electronic nature. The most direct synthetic route to these analogues is the Pictet-Spengler reaction, using tryptamine and a variety of heteroaromatic aldehydes. This approach allows for the incorporation of a diverse range of heterocyclic systems at the C-1 position of the β-carboline core.
Examples of heterocyclic replacements and the required aldehyde precursors are outlined below:
| Target Heterocycle at C-1 | Required Aldehyde Precursor |
| Thiophene (B33073) | Thiophene-2-carboxaldehyde |
| Pyrrole | Pyrrole-2-carboxaldehyde |
| Pyridine | Pyridine-2-carboxaldehyde |
| Thiazole | Thiazole-2-carboxaldehyde |
| Oxazole | Oxazole-2-carboxaldehyde |
| Imidazole | Imidazole-2-carboxaldehyde |
| Benzofuran | Benzofuran-2-carboxaldehyde |
This modular synthetic approach provides a robust platform for generating extensive libraries of 1-heteroaryl-β-carboline derivatives, enabling a thorough exploration of the SAR associated with the C-1 substituent and the discovery of analogues with improved biological profiles.
Development of Combinatorial Libraries of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- Derivatives
Combinatorial chemistry offers a powerful platform for the rapid generation of large, diverse libraries of compounds, enabling efficient screening for desired biological activities. For 9H-pyrido[3,4-b]indole, 1-(2-furyl)- derivatives, both solid-phase and solution-phase combinatorial strategies can be employed to introduce diversity at various positions of the β-carboline core.
A common approach for building combinatorial libraries of β-carboline analogues is through the solid-phase Pictet-Spengler reaction. researchgate.net In this methodology, a tryptophan derivative is immobilized on a solid support, such as a resin, and then reacted with a diverse set of aldehydes. For the synthesis of a 1-(2-furyl)-β-carboline library, 2-furaldehyde would be used as the key building block. Further diversity can be introduced by utilizing a variety of substituted tryptamines or by modifying the β-carboline core after the initial cyclization.
Key Features of Combinatorial Synthesis:
High Throughput: Enables the synthesis of a large number of compounds in a short period.
Structural Diversity: Allows for the systematic modification of different parts of the molecule.
Facilitated Purification: Solid-phase synthesis simplifies the purification process as excess reagents and by-products can be washed away.
The following table illustrates a hypothetical combinatorial library design for 1-(2-furyl)-9H-pyrido[3,4-b]indole derivatives, showcasing potential points of diversification.
| Scaffold | R1 (at C1) | R2 (on Indole Ring) | R3 (on Piperidine Ring) |
| 9H-Pyrido[3,4-b]indole | 2-Furyl | H | H |
| 9H-Pyrido[3,4-b]indole | 2-Furyl | 5-Methoxy | H |
| 9H-Pyrido[3,4-b]indole | 2-Furyl | 6-Fluoro | H |
| 9H-Pyrido[3,4-b]indole | 2-Furyl | H | 2-Methyl |
| 9H-Pyrido[3,4-b]indole | 2-Furyl | 5-Methoxy | 2-Methyl |
| 9H-Pyrido[3,4-b]indole | 2-Furyl | 6-Fluoro | 2-Methyl |
This table represents a conceptual design for a combinatorial library. Specific synthetic routes would need to be developed and optimized for each derivative.
Stereoselective Synthesis of Chiral 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- Analogues
The C1 position of the 9H-pyrido[3,4-b]indole ring system is a stereocenter when substituted with a group other than hydrogen. The spatial arrangement of the substituent at this position can have a profound effect on the biological activity of the molecule. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure 1-(2-furyl)-9H-pyrido[3,4-b]indole analogues is of significant interest.
Several strategies can be employed to achieve stereocontrol in the synthesis of chiral β-carbolines, and these can be adapted for the synthesis of 1-(2-furyl) derivatives.
Methods for Stereoselective Synthesis:
Chiral Auxiliaries: A chiral auxiliary can be attached to the tryptamine nitrogen or the aldehyde, directing the Pictet-Spengler cyclization to favor the formation of one diastereomer. The auxiliary can then be removed in a subsequent step.
Chiral Catalysts: The use of chiral Brønsted acids or other chiral catalysts can promote the enantioselective formation of the C1 stereocenter during the Pictet-Spengler reaction. nih.govnih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Asymmetric Transfer Hydrogenation: For the synthesis of chiral 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives, the asymmetric transfer hydrogenation of a 3,4-dihydro-β-carboline precursor using a chiral catalyst can provide access to enantiomerically enriched products. researchgate.net
The following table summarizes some reported methods for the stereoselective synthesis of 1-substituted tetrahydro-β-carbolines, which could be adapted for 1-(2-furyl) analogues.
| Method | Chiral Source | Key Reaction | Typical Enantiomeric Excess (ee) |
| Chiral Auxiliary | (R)- or (S)-Phenylglycinol | Diastereoselective Pictet-Spengler Reaction | >95% de |
| Chiral Catalyst | Chiral Phosphoric Acid | Enantioselective Pictet-Spengler Reaction | Up to 98% ee |
| Asymmetric Hydrogenation | Chiral Ru-complex | Asymmetric Hydrogenation of Dihydro-β-carboline | >99% ee |
Data in this table is based on literature for general 1-substituted tetrahydro-β-carbolines and serves as a reference for potential application to 1-(2-furyl) derivatives.
The successful application of these stereoselective methods would allow for the synthesis of both enantiomers of 1-(2-furyl)-9H-pyrido[3,4-b]indole and its analogues. This is crucial for detailed pharmacological studies to determine if the biological activity is stereospecific and to identify the more potent enantiomer.
Mechanistic Biological Investigations of 9h Pyrido 3,4 B Indole, 1 2 Furyl and Its Derivatives
In Vitro Screening Methodologies for Biological Activity
In vitro screening serves as the foundational step in characterizing the biological profile of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-. These methodologies allow for the rapid assessment of its effects on specific biological components in a controlled laboratory setting.
Enzyme Inhibition Assays
Enzyme inhibition is a common mechanism of action for β-carboline alkaloids. nih.gov Assays to determine the inhibitory potential of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- against a panel of enzymes are critical for understanding its therapeutic potential. Research on closely related 1-furyl-β-carboline derivatives has provided valuable insights into likely targets.
For instance, a study on a series of novel furyl tetrahydro-β-carboline derivatives identified potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov The most active compounds, featuring a 5-ethylfuran group, demonstrated high selectivity for PDE5 over other PDE isozymes. nih.gov This suggests that 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- could also be investigated for its effects on this important enzyme family.
Furthermore, the structurally similar compound 1-(5-Hydroxymethyl-2-furyl)-β-carboline, also known as Perlolyrine, has been shown to be a significant inhibitor of superoxide (B77818) anion generation and elastase release in human neutrophils, with IC50 values in the low micromolar range. acs.org This highlights the potential for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- to modulate inflammatory pathways through enzyme inhibition.
A typical enzyme inhibition assay for this compound would involve the following steps:
Incubation of the target enzyme with varying concentrations of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-.
Addition of a substrate that the enzyme converts into a detectable product (e.g., colorimetric or fluorescent).
Measurement of product formation over time using a spectrophotometer or fluorometer.
Calculation of the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
The following table summarizes the inhibitory activities of some representative 1-furyl-β-carboline derivatives on specific enzymes.
| Derivative | Target Enzyme | IC50 (µM) |
| 1-(5-Hydroxymethyl-2-furyl)-β-carboline | Superoxide Anion Generation | 0.45 |
| 1-(5-Hydroxymethyl-2-furyl)-β-carboline | Elastase Release | 1.68 |
| Tetrahydro-β-carboline-piperazinedione 19f | PDE5 | Data Not Specified |
| Tetrahydro-β-carboline-hydantoin 26b | PDE5 | Data Not Specified |
Receptor Binding Studies
The β-carboline scaffold is well-known for its interaction with various receptors in the central nervous system, particularly benzodiazepine (B76468) and serotonin (B10506) receptors. nih.gov Receptor binding assays are therefore essential to determine if 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- retains this activity and to quantify its binding affinity and selectivity.
These assays typically utilize cell membranes rich in the target receptor and a radiolabeled ligand that is known to bind to that receptor. The experiment is conducted as follows:
The cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound, 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-.
The test compound competes with the radiolabeled ligand for binding to the receptor.
After incubation, the bound and free radioligand are separated by filtration.
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
While specific binding data for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is not yet widely published, a structurally related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, has been identified as an activator of the Aryl Hydrocarbon Receptor (AHR). nih.gov This indicates that substitutions at the C-1 position can significantly influence receptor interactions, and investigation into the AHR binding of the 1-(2-furyl) derivative would be a logical step.
Cell-Based Phenotypic Screening (Non-Human Cells)
Phenotypic screening in simple, non-human model organisms provides a powerful approach to uncover the biological effects of a compound without a preconceived hypothesis about its molecular target. enamine.net Organisms such as the yeast Saccharomyces cerevisiae, the nematode Caenorhabditis elegans, or the fruit fly Drosophila melanogaster are often used due to their genetic tractability and the conservation of many key biological pathways with humans.
A phenotypic screen with 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- in C. elegans, for example, could involve automated microscopy to monitor various parameters such as growth, motility, development, and lifespan in response to the compound. nih.gov Any observed phenotype, such as paralysis, arrested development, or extended lifespan, would then trigger further investigation to identify the underlying molecular mechanism. This approach is particularly useful for identifying novel activities and targets that might be missed by more targeted assays.
Identification and Validation of Molecular Targets for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
Once a biological activity has been identified through screening, the next crucial step is to determine the specific molecular target(s) through which the compound exerts its effects.
Affinity Chromatography and Proteomics Approaches
Affinity chromatography is a powerful technique for isolating the binding partners of a specific molecule from a complex biological sample, such as a cell lysate. To apply this to 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-, the compound would first be chemically modified to allow its immobilization on a solid support (e.g., agarose (B213101) beads) while preserving its biological activity.
The process would proceed as follows:
The immobilized 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is packed into a chromatography column.
A cell lysate is passed through the column.
Proteins that specifically bind to the compound are retained on the column, while non-binding proteins wash through.
The bound proteins are then eluted from the column, often by using a solution containing the free compound or by changing the pH or salt concentration.
The eluted proteins are subsequently identified using mass spectrometry-based proteomics.
This unbiased approach can reveal both expected and unexpected molecular targets, providing a comprehensive overview of the compound's interactions within the proteome.
Genetic Knockdown/Knockout Studies in Model Systems
Following the identification of potential molecular targets, genetic techniques are employed to validate their role in the observed biological activity of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-. This is often carried out in the same model organisms used for phenotypic screening.
For example, if a particular protein is identified as a target in C. elegans, RNA interference (RNAi) can be used to "knock down" the expression of the gene encoding that protein. If the knockdown of the target protein's expression results in a phenotype similar to that caused by treatment with the compound, it provides strong evidence that the protein is a relevant target. Conversely, if the knockdown of the target renders the organism resistant to the effects of the compound, it confirms that the compound's activity is mediated through that specific protein.
These genetic validation studies are essential for confirming that a protein identified through biochemical methods is indeed a biologically relevant target of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- in a living organism.
Elucidation of Signaling Pathways Modulated by 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
The diverse biological effects of β-carbolines are a consequence of their ability to interact with a multitude of cellular signaling pathways. The substitution at the 1-position with a furyl group is expected to significantly influence its target specificity and potency.
The β-carboline scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with various protein kinases. While a specific kinase profile for 1-(2-furyl)-9H-pyrido(3,4-b)indole is not documented, studies on related derivatives suggest potential targets. For instance, certain pyrido[3,4-b]indol-1-one derivatives have been identified as potent non-covalent inhibitors of Bruton's tyrosine kinase (BTK), with IC50 values in the sub-micromolar range nih.gov. BTK is a crucial component of the B-cell receptor signaling pathway.
Furthermore, a series of tetrahydro-β-carboline derivatives bearing furan (B31954) and thiophene (B33073) moieties have been shown to be potent and selective inhibitors of phosphodiesterase type 5 (PDE5) nih.gov. PDE5 is a key enzyme in the cGMP signaling pathway. Although not a kinase, its inhibition affects downstream kinase activities. The shared structural features suggest that 1-(2-furyl)-9H-pyrido(3,4-b)indole might also exhibit inhibitory activity against certain kinases or related enzymes. A hypothetical kinase inhibition profile based on related compounds is presented below.
Table 1: Potential Kinase and Enzyme Targets for 1-(2-furyl)-β-carboline Derivatives
| Target Family | Specific Target | Observed Activity with Related Compounds |
|---|---|---|
| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | Inhibition (sub-micromolar IC50) nih.gov |
This table is illustrative and based on the activities of structurally related β-carboline derivatives.
Currently, there are no publicly available gene expression studies, such as those using RNA-Seq, that have been conducted on cells treated with 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-. Such studies would be invaluable in providing an unbiased, genome-wide view of the cellular pathways modulated by this compound. Based on the activities of related β-carbolines, it could be hypothesized that treatment might lead to differential expression of genes involved in cell cycle regulation, apoptosis, and inflammatory signaling, corresponding to the observed activities of BTK and PDE5 inhibitors nih.govnih.gov. A related compound, perlolyrine, which features a 1-(5-hydroxymethyl-2′-furyl) substitution, has been noted as a chemopreventive agent that induces phase II enzymes, suggesting an impact on gene expression related to cellular defense and detoxification pathways nih.govacs.org.
Direct, large-scale protein-protein interaction studies for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- have not been reported. However, the interaction of related β-carboline derivatives with specific protein targets has been explored. For example, computational docking studies have been used to model the interaction of pyrido[3,4-b]indole derivatives with the active site of kinases like BTK nih.gov. Similarly, the binding of furyl/thienyl tetrahydro-β-carboline derivatives to the active site of PDE5 has been modeled nih.gov. These studies suggest that the β-carboline core provides the foundational scaffold for binding, while the substituents at various positions, including the 1-position, determine the specificity and affinity of the interaction. For 1-(2-furyl)-9H-pyrido(3,4-b)indole, the furan ring would be expected to form specific interactions, such as hydrogen bonds or π-stacking, with amino acid residues in the binding pocket of its target proteins.
In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)
In vivo studies are critical for validating the therapeutic potential of a compound. While specific in vivo efficacy data for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is not available, studies on analogous compounds in rodent models offer insights into the potential applications and dose ranges that might be effective.
The therapeutic potential of the β-carboline scaffold has been demonstrated in various rodent models for different disease indications. For instance, a novel pyrido[3,4-b]indol-1-one derivative, acting as a BTK inhibitor, effectively inhibited tumor growth in a U-937 xenograft mouse model nih.gov. This provides a proof-of-concept for the anti-cancer potential of this class of compounds.
In a different therapeutic area, β-carboline derivatives have been shown to promote remyelination in a rat model of focal demyelination nih.gov. Daily systemic administration of these compounds led to improvements in myelin content. Additionally, certain 1-aryl-9H-pyrido[3,4-b]indole derivatives have shown potent antifilarial activity in rodent models, indicating their potential as anti-parasitic agents nih.gov. These examples establish that systemically administered β-carbolines can achieve therapeutic effects in vivo.
Table 2: Examples of In Vivo Efficacy of Related β-Carboline Derivatives in Rodent Models
| Compound Class | Animal Model | Disease/Condition | Observed Effect |
|---|---|---|---|
| Pyrido[3,4-b]indol-1-one derivative | Mouse Xenograft (U-937) | Lymphoma | Tumor growth inhibition nih.gov |
| β-Carboline derivatives | Rat Model | Demyelination | Promoted remyelination nih.gov |
Dose-response studies in preclinical animal models are essential for determining the effective dose range of a new compound. For the pyrido[3,4-b]indol-1-one derivative with anti-tumor activity, a dose of 50 mg/kg was shown to be effective in the mouse xenograft model nih.gov. In the study on remyelination, β-carboline derivatives were administered daily at a dose of 1 mg/kg nih.gov. Another study investigating the behavioral effects of different β-carboline derivatives in squirrel monkeys used a dose range of 0.03-10.0 mg/kg nih.gov.
This range of effective doses highlights the variability in potency and bioavailability among different β-carboline derivatives and across different disease models. A thorough dose-response characterization for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- would be necessary to establish its therapeutic window. A hypothetical dose-ranging study design is outlined below.
Table 3: Illustrative Dose-Response Study Design for a β-Carboline Derivative in a Rodent Model
| Treatment Group | Dose (mg/kg) | Number of Animals | Dosing Schedule |
|---|---|---|---|
| Vehicle Control | 0 | 10 | Daily |
| Low Dose | 1 | 10 | Daily |
| Mid Dose | 10 | 10 | Daily |
Mechanistic Biomarker Identification in Animal Tissues
Investigations into the mechanistic biomarkers of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- and its derivatives in animal tissues are crucial for understanding their biological effects and mechanisms of action. While direct studies on 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- are limited, research on structurally similar β-carboline alkaloids, including the closely related derivative perlolyrine, provides significant insights into potential biomarkers. These biomarkers can be broadly categorized into neurochemical, enzymatic, and gene expression alterations observed in various animal tissues.
Neurochemical and Receptor-Associated Biomarkers
The interaction of β-carboline alkaloids with the central nervous system is a primary area of investigation. Studies in animal models have identified several potential neurochemical and receptor-associated biomarkers. For instance, β-carbolines are known to interact with various neurotransmitter systems. nih.gov
One key area of investigation is the effect of these compounds on neurotransmitter levels in specific brain regions. For example, the administration of the β-carboline harman (B1672943) has been shown to alter the extracellular concentrations of neurotransmitters in the nucleus accumbens of rats. acs.org Such changes in neurotransmitter levels can serve as direct biomarkers of the compound's activity in the brain.
Furthermore, the binding affinity of these compounds to various receptors provides another set of potential biomarkers. β-carbolines have been shown to interact with serotonin uptake systems, benzodiazepine receptors, and imidazoline (B1206853) binding sites. nih.gov A derivative, perlolyrine, has been found to activate the human vanilloid TRPV1 and ankyrin (TRPA1) receptors. nih.gov The activation or inhibition of these receptors in specific animal tissues can be quantified and used as a mechanistic biomarker.
| Biomarker Category | Specific Biomarker | Animal Tissue | Observed Effect | Reference |
| Neurotransmitter Modulation | Extracellular Dopamine Levels | Nucleus Accumbens (Rat) | Altered Concentrations | acs.org |
| Receptor Interaction | Serotonin Uptake System | Brain | Interaction | nih.gov |
| Receptor Interaction | Benzodiazepine Receptors | Brain | Interaction | nih.gov |
| Receptor Interaction | Imidazoline Binding Sites | Brain | Interaction | nih.gov |
| Receptor Activation | Vanilloid TRPV1 Receptor | Not Specified | Activation | nih.gov |
| Receptor Activation | Ankyrin TRPA1 Receptor | Not Specified | Activation | nih.gov |
Enzymatic Activity as a Biomarker
The modulation of enzyme activity is another important mechanistic aspect of β-carboline alkaloids. The inhibition or induction of specific enzymes in animal tissues can serve as a reliable biomarker of exposure and effect.
Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a known activity of many β-carboline alkaloids. nih.gov The level of MAO inhibition in brain and other tissues can be a direct measure of the compound's biological effect. Additionally, the induction of phase II detoxifying enzymes has been noted as an activity of perlolyrine, indicating a potential biomarker related to the cellular stress response. acs.org Weak inhibition of phosphodiesterase 5 (PDE5) has also been reported for perlolyrine. nih.gov
| Enzyme | Animal Tissue | Observed Effect | Reference |
| Monoamine Oxidase (MAO) | Brain, Other Tissues | Inhibition | nih.gov |
| Phase II Enzymes | Not Specified | Induction | acs.org |
| Phosphodiesterase 5 (PDE5) | Not Specified | Weak Inhibition | nih.gov |
Tissue Distribution and Endogenous Levels
The distribution and concentration of the compound and its metabolites in various animal tissues are fundamental biomarkers. Studies with related β-carbolines, such as harmane, have shown broad distribution within the rat brain, with concentrations significantly higher than those in the blood. nih.gov This differential distribution is a key mechanistic aspect.
Furthermore, it has been discovered that some β-carboline alkaloids, like harmine, can be found endogenously in the plasma and brain of newborn rats, suggesting a potential for baseline levels that could be modulated by external administration. frontiersin.org Therefore, measuring the levels of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- and its metabolites in tissues like the brain, liver, and plasma is a direct method for identifying mechanistic biomarkers related to its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Animal Tissue | Finding | Reference |
| Harmane | Brain (Rat) | Concentrations are several-fold higher than in blood | nih.gov |
| Harmine | Plasma and Brain (Newborn Rat) | Endogenously detected | frontiersin.org |
Computational and Theoretical Chemistry Studies of 9h Pyrido 3,4 B Indole, 1 2 Furyl
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information on binding modes and affinities. For derivatives of the 9H-Pyrido(3,4-b)indole scaffold, docking studies have explored interactions with various targets, including viral proteins and cancer-related enzymes. mdpi.comresearchgate.net
The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.
In studies on structurally related 1-substituted β-carboline derivatives, molecular docking has been used to investigate binding to proteins like the hemagglutinin-neuraminidase (HN) protein, a key target in the Newcastle disease virus (NDV). mdpi.com These simulations show that the β-carboline core can fit into specific binding pockets of the protein. The interactions are often characterized by hydrogen bonds between the indole (B1671886) N-H group or the pyridinyl nitrogen and amino acid residues such as aspartate or serine. The 1-(2-furyl) substituent plays a significant role in defining the binding orientation and can form its own set of hydrophobic or polar interactions with nearby residues. mdpi.com For example, the oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
Table 1: Exemplar ligand-protein interaction analysis for the β-carboline scaffold with various biological targets. Data is representative of interactions found for this class of compounds.
Binding affinity prediction quantifies the strength of the interaction between the ligand and its target, typically expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Docking programs use scoring functions to estimate this value, which helps in ranking potential drug candidates. Lower binding energy values suggest a more stable and favorable interaction.
For the β-carboline class, computational models have been developed to predict binding affinity for targets like the benzodiazepine (B76468) receptor. nih.govscirp.org These models often correlate structural features with biological activity. The predicted binding free energies for related β-carboline structures binding to DNA have shown that van der Waals (vdW) energy and non-polar desolvation energy are major favorable contributors to binding, while electrostatic and conformational entropy energies are unfavorable. nih.gov The 1-(2-furyl) group on the 9H-Pyrido(3,4-b)indole core would contribute to these energetic terms through its specific size, shape, and electronic properties.
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. easychair.org MD simulations calculate the trajectory of atoms and molecules, providing insights into conformational changes, the stability of the protein-ligand complex, and the influence of the surrounding environment. dntb.gov.uanih.gov
The solvent, typically water in biological systems, plays a critical role in molecular interactions. MD simulations explicitly model solvent molecules, allowing for the study of how they mediate protein-ligand binding and affect the ligand's conformation. The conformation of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- can be influenced by the polarity of the solvent, which affects the orientation of the furan ring relative to the β-carboline plane. Quantum chemical studies on related molecules have utilized models like the Polarized Continuum Model (PCM) to simulate different solvent environments and their impact on chemical reactivity parameters. dergipark.org.tr
MD simulations are essential for assessing the stability of a binding pose predicted by docking. ucas.ac.cn By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains in the binding pocket or dissociates. Key metrics used to analyze stability include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which measures the deviation from the initial docked pose. mdpi.com A stable complex will exhibit low and converging RMSD values over the simulation time. Furthermore, the persistence of key interactions, such as hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their importance in maintaining the complex. mdpi.com For related β-carboline complexes, MD simulations have been used to confirm stable binding within the minor groove of DNA. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide a fundamental understanding of the molecule's structure, stability, and chemical reactivity.
For 1-substituted β-carboline derivatives, DFT calculations have been performed to determine various quantum chemical parameters. dergipark.org.tr The electronic structure is described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. dergipark.org.tr
The 1-(2-furyl) substituent influences these electronic properties. The electron-rich nature of the furan ring can modulate the electron density across the entire β-carboline system. Calculations on similar structures show that substituents at the C1 position significantly alter parameters like the electronic chemical potential, global hardness, and the electrophilicity index, which collectively describe the molecule's tendency to accept or donate electrons in a reaction. dergipark.org.tr For instance, a molecule with a high electrophilicity index is considered a strong electrophile. dergipark.org.tr These parameters are crucial for predicting how the molecule will interact with biological nucleophiles and for understanding its metabolic fate.
Table 2: Key quantum chemical parameters calculated to describe the electronic structure and reactivity of β-carboline derivatives.
Frontier Molecular Orbital Analysis
Specific frontier molecular orbital (HOMO-LUMO) data for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- are not available in the reviewed literature. However, computational studies on related β-carboline derivatives are used to investigate their chemical reactivity. cumhuriyet.edu.trcumhuriyet.edu.tr Frontier molecular orbital theory is a critical tool for understanding the electronic properties and reactivity of molecules. youtube.comwikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Electrostatic Potential Mapping
Detailed electrostatic potential maps specifically for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- have not been published. Electrostatic potential mapping is a computational method used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.netwalisongo.ac.idsmu.edunih.gov This technique is valuable for understanding non-covalent interactions, which are crucial in biological systems. For the general class of β-carbolines, these maps would typically show negative potential (electron-rich regions) around the nitrogen atoms and any other electronegative atoms, and positive potential (electron-poor regions) around the hydrogen atoms, particularly the N-H group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- Analogues
QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the β-carboline family, QSAR models have been developed to predict their activity against various biological targets. nih.govderpharmachemica.com
Development of Predictive Models for Biological Activity
Researchers have developed several 3D-QSAR models for series of β-carboline derivatives to understand the structural requirements for their biological activities, such as antitumor properties. researchgate.netnih.gov These models are typically built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
For a set of 47 β-carbolines, CoMFA and CoMSIA models were developed that showed a good correlation between the structural features and the antitumor activity. nih.gov The statistical significance of these models is often evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
| Model | q² | r² |
| CoMFA | 0.513 | 0.862 |
| CoMSIA | 0.503 | 0.831 |
This table presents the statistical results of 3D-QSAR models for a series of β-carboline derivatives. nih.gov
These models help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
Identification of Key Pharmacophore Features
Through QSAR studies, key structural features, or pharmacophores, that are essential for the biological activity of β-carboline analogues have been identified. These studies highlight the importance of substitutions at various positions on the β-carboline ring system.
The antitumor pharmacophore for a series of β-carboline derivatives was found to be associated with substitutions at positions 1, 2, 3, 7, and 9 of the β-carboline ring. nih.gov Specifically, the nature of the substituent at the C1 position, such as an aryl group, has been shown to significantly influence the biological activity. nih.gov For some derivatives, N-alkylation at the N9 position was also found to be a key factor in their interaction with biological targets. mdpi.com
In Silico ADME Prediction (Excluding Human-Specific or Clinical Interpretation)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery to assess the drug-likeness of a molecule. mdpi.com Studies on N-substituted tetrahydro-β-carboline analogues have included in silico ADME predictions to evaluate their potential as therapeutic agents. nih.gov
The following table summarizes some of the key physicochemical descriptors often calculated in silico for β-carboline derivatives to predict their ADME properties.
| Property | Description | General Findings for Analogues |
| Molecular Weight (MW) | The mass of one molecule of the substance. | Generally kept within a range suitable for oral bioavailability. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Lipophilicity is a key factor influencing absorption and distribution. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to cell permeability. | A lower TPSA is generally associated with better membrane permeability. |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Also affects solubility and molecular interactions. |
This table describes common in silico AD-ME-related properties and their general relevance for β-carboline analogues.
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of Novel 9h Pyrido 3,4 B Indole, 1 2 Furyl Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition and, consequently, its molecular formula.
In the analysis of β-carboline derivatives, techniques like high-resolution electrospray ionization (ESI) time-of-flight (TOF) mass spectrometry are employed. For instance, in the characterization of a closely related derivative, 1-(5-(hydroxymethyl)furan-2-yl)-9H-pyrido[3,4-b]indole, also known as perlolyrine, HRMS analysis yielded a protonated molecular ion [M+H]⁺ at an m/z of 265.0966. nih.gov This experimental value corresponded to the molecular formula C₁₆H₁₂N₂O₂, which has a theoretical exact mass of 264.0899 g/mol (and a theoretical [M+H]⁺ of 265.0977). nih.gov The minuscule mass error, calculated to be 4.1 ppm, provides high confidence in the assigned molecular formula, a critical first step before more detailed structural analysis is undertaken. nih.gov
Table 1: Example HRMS Data for a 1-(2-furyl)-β-carboline Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 1-(5-(hydroxymethyl)furan-2-yl)-9H-pyrido[3,4-b]indole | nih.gov |
| Ionization Mode | ESI+ | nih.gov |
| Molecular Formula | C₁₆H₁₂N₂O₂ | nih.gov |
| Theoretical m/z [M+H]⁺ | 265.0977 | nih.gov |
| Experimental m/z [M+H]⁺ | 265.0966 | nih.gov |
| Mass Error (ppm) | 4.1 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
For derivatives of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-, NMR analysis begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. researchgate.net
While 1D NMR provides foundational data, complex molecules like β-carboline derivatives often exhibit crowded spectra where signals overlap. researchgate.net Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect signals from protons that are coupled, allowing for the tracing of proton networks within the molecule's spin systems, such as the indole (B1671886), pyridine (B92270), and furan (B31954) rings. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, it can show correlations between protons on the furan ring and carbons in the pyridine ring, confirming the C1-substitution pattern. nih.gov
In the spectral characterization of perlolyrine, these techniques were used to assign all proton and carbon signals. nih.gov For example, the HMBC experiment would be critical to confirm the connectivity between the furan C-2' and the β-carboline C-1.
Table 2: Example ¹H and ¹³C NMR Data for Perlolyrine in DMSO-d₆
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) | Reference |
|---|---|---|---|
| 1 | 133.13 | - | nih.gov |
| 3 | 138.17 | 8.37 (d, J = 5.1) | nih.gov |
| 4 | 113.63 | 8.07 (d, J = 5.1) | nih.gov |
| 4a | 129.42 | - | nih.gov |
| 4b | 120.62 | - | nih.gov |
| 5 | 121.63 | 8.26 (d, J = 8.2) | nih.gov |
| 6 | 119.69 | 7.29 (ddd, J = 8.0, 7.1, 1.0) | nih.gov |
| 7 | 128.41 | 7.60 (ddd, J = 8.4, 7.0, 1.2) | nih.gov |
| 8 | 112.41 | 7.76 (d, J = 8.2) | nih.gov |
| 8a | 130.46 | - | nih.gov |
| 9-NH | - | 11.19 (s) | nih.gov |
| 9a | 140.92 | - | nih.gov |
| Furan C-2' | 156.75 | - | nih.gov |
| Furan C-3' | 109.03 | 7.21 (d, J = 3.3) | nih.gov |
| Furan C-4' | 109.62 | 6.58 (d, J = 3.3) | nih.gov |
| Furan C-5' | 152.08 | - | nih.gov |
| CH₂OH | 55.94 | 4.67 (d, J = 6.2) | nih.gov |
| CH₂OH | - | 5.44 (t, J = 6.2) | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. This technique is unparalleled for establishing the absolute stereochemistry of chiral centers and for revealing the molecule's solid-state conformation, bond lengths, and bond angles. researchgate.net
For the largely planar 9H-pyrido[3,4-b]indole ring system, X-ray analysis confirms the expected geometry and planarity. researchgate.netresearchgate.net In derivatives, such as methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, crystallographic data provide exact measurements of the dihedral angle between the β-carboline core and the substituent at the C-1 position. researchgate.net For the 1-(2-furyl) derivative, this analysis would definitively confirm the connectivity and the relative orientation of the furan and pyridoindole rings. In cases where chiral derivatives are synthesized, X-ray crystallography is the gold standard for assigning the absolute configuration (R/S) of each stereocenter.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying the functional groups present in a structure. kurouskilab.com
IR Spectroscopy: Detects vibrational modes that result in a change in the molecular dipole moment. It is highly effective for identifying polar functional groups. For a 1-(2-furyl)-9H-pyrido[3,4-b]indole derivative, key IR absorptions would include:
N-H stretch: A sharp peak in the 3500–3200 cm⁻¹ region, characteristic of the indole amine. mdpi.com
Aromatic C-H stretch: Typically found just above 3000 cm⁻¹.
C=N and C=C stretches: A series of bands in the 1650–1450 cm⁻¹ region, corresponding to the aromatic and heteroaromatic rings.
C-O-C stretch: A strong band, often in the 1250-1050 cm⁻¹ range, characteristic of the furan ring.
Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. kurouskilab.comyoutube.com The aromatic ring stretching vibrations of the β-carboline and furan systems would be prominent in the Raman spectrum.
Table 3: Characteristic IR Frequencies for 1-(2-furyl)-9H-pyrido[3,4-b]indole
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3500 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic/Heteroaromatic C=C, C=N | Stretching | 1650 - 1450 |
| Furan C-O-C | Asymmetric Stretching | 1250 - 1050 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Determination
While 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is itself achiral, many of its derivatives can be chiral, either through the introduction of stereocenters or due to axial chirality (atropisomerism). nih.gov For these chiral molecules, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for stereochemical analysis in solution. pg.edu.plcreative-biostructure.com
Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule. scribd.commgcub.ac.in A CD spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. pg.edu.pl
Optical Rotatory Dispersion (ORD): Measures the variation of optical rotation as a function of wavelength. creative-biostructure.commgcub.ac.in
These techniques are highly sensitive to the absolute configuration of a molecule. For example, enantiomers will produce mirror-image CD and ORD spectra. pg.edu.pl In the study of configurationally stable 1-aryl-β-carboline atropisomers, electronic circular dichroism was used alongside other methods to assign the absolute stereochemistry of the resolved enantiomers. nih.gov By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of novel chiral β-carboline derivatives can be confidently determined.
Future Perspectives and Research Directions for 9h Pyrido 3,4 B Indole, 1 2 Furyl in Chemical Biology
Exploration of Novel Synthetic Methodologies
The synthesis of 1-substituted β-carbolines is well-established, but the development of more efficient, versatile, and scalable methods is a continuous goal. Future research into the synthesis of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- could focus on refining existing methods and exploring novel catalytic systems.
Classic methods like the Pictet-Spengler reaction, which involves the condensation of tryptamine (B22526) with an aldehyde (in this case, 2-furaldehyde) followed by oxidation, serve as a reliable foundation. nih.govnih.gov However, future efforts could be directed towards modern synthetic strategies that offer improved yields and substrate scope. One-pot microwave-assisted protocols, for instance, have been shown to facilitate both the cyclization and subsequent dehydrogenation steps, significantly reducing reaction times. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, present a powerful and modular approach. acs.org A synthetic strategy could involve preparing a 1-halo or 1-triflate-β-carboline precursor, which can then be coupled with a 2-furylboronic acid or a stannane (B1208499) derivative. This approach would not only be applicable for the synthesis of the title compound but would also allow for the rapid generation of a library of analogues with diverse aryl and heteroaryl substituents at the C1-position for structure-activity relationship (SAR) studies. acs.org
| Methodology | Key Reagents | Description | Potential Advantages |
|---|---|---|---|
| Pictet-Spengler Reaction | Tryptamine, 2-Furaldehyde, Oxidizing Agent (e.g., Pd/C) | A two-step process involving acid-catalyzed cyclization to form a tetrahydro-β-carboline, followed by aromatization. | Well-established, readily available starting materials. |
| Microwave-Assisted One-Pot Synthesis | Tryptamine, 2-Furaldehyde, Bifunctional Catalyst (e.g., Pd/C/K-10) | Combines the cyclization and dehydrogenation steps into a single, rapid, microwave-irradiated reaction. nih.gov | Increased efficiency, reduced reaction time, and simplified purification. |
| Palladium-Catalyzed Cross-Coupling | 1-Trifloxy-β-carboline, 2-Furylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Coupling of a pre-functionalized β-carboline core with a furan (B31954) coupling partner. acs.org | High modularity, allowing for the synthesis of a diverse library of analogues for SAR studies. |
Design of Targeted Covalent Inhibitors Based on the Pyridoindole Scaffold
Targeted covalent inhibitors (TCIs) have emerged as an important class of therapeutics, offering benefits such as enhanced potency and prolonged duration of action by forming a stable bond with their protein target. brown.edunih.gov The 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- scaffold, while not intrinsically reactive, could serve as an excellent foundation for the rational design of novel TCIs.
The design process involves two key components: a recognition element that provides binding affinity and selectivity for the target protein, and a reactive electrophilic group (a "warhead") that forms the covalent bond, typically with a nucleophilic amino acid residue like cysteine or lysine (B10760008) in the protein's active site. nih.gov
Future research could focus on appending various electrophilic warheads to the 1-(2-furyl)-9H-pyrido[3,4-b]indole core. The furan ring itself or other positions on the β-carboline scaffold could be functionalized with moieties such as acrylamides, vinyl sulfones, or fluoromethyl ketones. nih.gov These groups are known Michael acceptors that can react selectively with cysteine thiols. nih.gov The choice of warhead and its attachment point would be guided by structural biology data of the intended target protein to ensure proper orientation for the reaction.
| Warhead Type | Target Residue | Reaction Mechanism | Example |
|---|---|---|---|
| Acrylamide | Cysteine | Michael Addition / Conjugate Addition nih.govnih.gov | Ibrutinib, Neratinib |
| Vinyl Sulfone | Cysteine | Michael Addition | N/A (Research Stage) |
| Cyanoacrylamide | Cysteine | Reversible Michael Addition | N/A (Research Stage) |
| 2-Fluoro-pyrimidine | Cysteine | Nucleophilic Aromatic Substitution (SNAr) | N/A (Research Stage) |
Development of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The intrinsic properties of the β-carboline scaffold make 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- an attractive candidate for development into a versatile chemical probe. Many β-carboline derivatives are known to be fluorescent, a highly desirable characteristic for probes used in cellular imaging and biochemical assays. nih.govnih.gov
Future work could initially characterize the photophysical properties of the compound. If it possesses suitable fluorescence (e.g., a good quantum yield and photostability), it could be used as a "turn-on" or "turn-off" probe, where its fluorescence is modulated upon binding to a specific biomolecule. Derivatives of the β-carboline scaffold have already been successfully developed as fluorescent probes for monitoring pH changes and enzymatic reactions. nih.gov
Beyond its native fluorescence, the scaffold can be functionalized to create more sophisticated probes. For example, installing a linker on the furan ring or the indole (B1671886) nitrogen would allow for the attachment of:
Affinity tags (e.g., biotin) for use in pull-down experiments to identify the compound's binding partners.
Photo-crosslinkers (e.g., diazirines or benzophenones) to create photo-affinity probes that can permanently crosslink to their targets upon UV irradiation, facilitating target identification.
Reporter groups such as established fluorophores or radiolabels for use in various imaging modalities.
The development of such probes would be invaluable for elucidating the mechanism of action of this class of compounds.
Integration with Omics Technologies for Systems-Level Understanding
The integration of chemical biology with omics technologies (e.g., proteomics, transcriptomics, metabolomics) provides a powerful, unbiased approach to understanding the biological effects of a small molecule on a systems level. mdpi.comnih.gov 9H-Pyrido(3,4-b)indole, 1-(2-furyl)-, particularly when developed into a chemical probe, is well-suited for such an integrated approach.
A key future direction is the use of chemoproteomics to identify the direct cellular targets of the compound. In a typical experiment, a biotinylated version of the molecule (as described in 7.3) would be incubated with cell lysates or live cells. The compound and its bound proteins are then enriched using streptavidin beads and identified using quantitative mass spectrometry. This approach, known as affinity purification-mass spectrometry (AP-MS), can provide a comprehensive and unbiased map of the compound's protein interaction network.
In parallel, treating cells or non-human preclinical models with the parent compound and subsequently performing global analyses can reveal its downstream effects.
Transcriptomics (RNA-seq) would identify changes in gene expression, highlighting the cellular pathways that are activated or repressed by the compound.
Metabolomics would measure changes in the levels of small-molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism. researchgate.net
Together, these multi-omics strategies can build a detailed picture of the compound's mechanism of action, from direct target engagement to its ultimate phenotypic consequences. nih.gov
| Omics Technology | Biological Information Gained | Required Tool |
|---|---|---|
| Chemoproteomics (AP-MS) | Direct protein binding partners (target identification). | Affinity-tagged chemical probe (e.g., biotinylated compound). |
| Transcriptomics (RNA-Seq) | Changes in global gene expression; pathway analysis. | The parent compound. |
| Metabolomics | Changes in cellular metabolite levels; impact on metabolic pathways. | The parent compound. |
| Phosphoproteomics | Modulation of signaling pathways (e.g., kinase activity). | The parent compound. |
Application in Preclinical Disease Models (Non-Human)
The broad biological activity of the β-carboline scaffold suggests that 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- could have therapeutic potential in several disease areas. routledge.com A crucial future direction is the systematic evaluation of this compound in relevant non-human preclinical models of disease.
Based on the established activities of related β-carbolines, several therapeutic areas are of immediate interest:
Oncology: Many 1-aryl-β-carboline derivatives exhibit potent anticancer activity by mechanisms that include DNA intercalation and inhibition of enzymes like topoisomerase and various kinases. mdpi.comresearchgate.net Future studies could involve screening the compound against a panel of human cancer cell lines (e.g., colon, pancreatic, breast). Promising in vitro activity would warrant evaluation in vivo using xenograft mouse models. nih.gov
Neuroscience: β-Carbolines are known to interact with receptors in the central nervous system, and some have been investigated as potential antidepressants. nih.gov The compound could be tested in established rodent models of depression, such as the forced swim test or chronic mild stress models, to assess its potential psychoactive effects. nih.gov
Infectious Diseases: Certain β-carboline alkaloids have demonstrated activity against parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov The compound could be tested for its antiplasmodial activity in vitro and, if active, advanced to in vivo testing in mouse models of experimental cerebral malaria. nih.gov
The selection of a specific preclinical model will be guided by the results of initial in vitro screening and target identification studies, allowing for a hypothesis-driven approach to validating its therapeutic potential.
Q & A
Q. What are the recommended methods for synthesizing 1-(2-furyl)-substituted 9H-pyrido[3,4-b]indole derivatives?
Synthesis typically involves coupling reactions between the pyridoindole core and furyl-containing precursors. For example, acylation or nucleophilic substitution at the 1-position of the pyridoindole scaffold using 2-furoyl chloride or furyl Grignard reagents can yield the target compound. Evidence from CAS 31482-18-5 (a related derivative) suggests the use of carbonyl coupling agents (e.g., isonicotinoyl chloride) to introduce substituents . Purification often involves column chromatography with polar solvents, and structural confirmation requires NMR and mass spectrometry.
Q. How can the structural identity of 1-(2-furyl)-9H-pyrido[3,4-b]indole be confirmed?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify the furyl group (e.g., characteristic proton signals at δ 6.3–7.5 ppm for the furan ring) and pyridoindole backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., CHNO for derivatives in ) .
- X-ray Crystallography : For unambiguous confirmation, though this requires high-purity crystals .
Q. What are the natural sources or biosynthetic pathways of 9H-pyrido[3,4-b]indole derivatives?
The unsubstituted core (Norharman) is found in plants like Polygala tenuifolia and is a β-carboline alkaloid. Biosynthesis involves the Pictet-Spengler reaction between tryptophan derivatives and aldehydes . Substituted derivatives like 1-(2-furyl)- may arise from post-synthetic modifications or enzymatic tailoring in specific organisms, though direct evidence is limited .
Advanced Research Questions
Q. How can 1-(2-furyl)-9H-pyrido[3,4-b]indole be quantified in complex matrices (e.g., biological or environmental samples)?
Advanced analytical methods include:
- HPLC-MS/MS : Using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) and MRM (multiple reaction monitoring) for selectivity .
- LC-UV/Vis Detection : For less complex matrices, with λ~290–310 nm (typical absorbance range for β-carbolines) .
- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from interfering substances .
Q. What strategies are effective for evaluating the enzyme inhibitory activity of 1-(2-furyl)-9H-pyrido[3,4-b]indole?
Example workflow:
- Target Selection : Prioritize enzymes with known β-carboline interactions (e.g., monoamine oxidases, cytochrome P450s) .
- In Vitro Assays : Use fluorogenic substrates (e.g., ethoxyresorufin for CYP1A1 inhibition) and measure IC values .
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Validate interactions using crystal structures of target enzymes (e.g., PDB IDs for MAO-A/B) .
Q. How do structural modifications (e.g., furyl substitution) impact the physicochemical and pharmacological properties of 9H-pyrido[3,4-b]indole derivatives?
- Lipophilicity : Substituents like the furyl group increase logP, enhancing blood-brain barrier permeability .
- Electron Density : Electron-rich substituents (e.g., furyl) may enhance π-π stacking with aromatic residues in enzyme active sites .
- Stability : Furyl derivatives may exhibit photodegradation; stability studies under UV light and varying pH are critical .
Methodological Notes
- Safety and Handling : The compound is a solid (mp ~201°C) and should be stored in airtight containers under inert gas. Use PPE (gloves, goggles) to avoid inhalation or skin contact .
- Data Interpretation : Conflicting bioactivity results (e.g., inhibition vs. activation) may arise from assay conditions (e.g., pH, co-solvents). Always include positive controls (e.g., Harmine for MAO assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
